1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Descripción
BenchChem offers high-quality 1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-benzyl-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c29-23(26-11-13-32-14-12-26)20-8-6-19(7-9-20)17-28-24(30)22-21(10-15-33-22)27(25(28)31)16-18-4-2-1-3-5-18/h1-5,10,15,19-20H,6-9,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEQOTJRYDMSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel compound belonging to the thienopyrimidine family. This compound has attracted attention due to its potential biological activities, particularly in oncology and infectious diseases. The structural features of this compound suggest a diverse range of pharmacological effects.
Chemical Structure
The compound's IUPAC name is 1-benzyl-3-{[4-(morpholine-4-carbonyl)cyclohexyl]methyl}-thieno[3,2-d]pyrimidine-2,4-dione. Its molecular formula is C₁₈H₂₃N₃O₃S, indicating the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen.
1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). The compound binds to the active site of these enzymes, inhibiting their activity and consequently affecting various biochemical pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biological Activity
The biological activity of this compound has been evaluated through several studies focusing on its anticancer properties:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound significantly suppresses the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cultures. The mechanism involves the inhibition of D-DT activity, which is crucial for cancer cell survival and proliferation .
- Cell Line Studies : The efficacy of the compound was tested on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated IC50 values ranging from 5 to 15 µM for different cell lines, showcasing its potential as a therapeutic agent against multiple types of cancer .
Pharmacokinetics
The pharmacokinetic profile of 1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione indicates favorable solubility characteristics that enhance its bioavailability. Studies suggest that derivatives of this compound exhibit sufficient water solubility for further pharmacological evaluations .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on NSCLC : A recent study demonstrated that treatment with 1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione resulted in a significant reduction in tumor size in xenograft models of NSCLC. The study reported a decrease in tumor volume by approximately 50% compared to control groups within four weeks of treatment .
- Combination Therapy : Another case study explored the effects of combining this compound with conventional chemotherapeutics like cisplatin. The combination therapy exhibited synergistic effects, leading to enhanced apoptosis in cancer cells and improved survival rates in animal models .
Q & A
Q. Advanced
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
These models prioritize compounds for in vivo testing by predicting bioavailability .
How does the morpholine-4-carbonyl group influence physicochemical properties?
Basic
The morpholine moiety enhances water solubility via its polar carbonyl and ether groups, countering the lipophilic thienopyrimidine core. However, the cyclohexylmethyl spacer introduces conformational rigidity, potentially reducing membrane permeability compared to linear alkyl chains . LogP calculations and experimental octanol-water partitioning can quantify these effects .
What strategies mitigate regioselectivity challenges during multi-step synthesis?
Q. Advanced
- Protecting groups : Temporarily shield reactive sites (e.g., amine groups) during cyclization .
- Stepwise functionalization : Introduce benzyl and morpholine groups sequentially rather than concurrently .
- Computational modeling : Density functional theory (DFT) predicts reactive intermediates to guide pathway selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
